4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
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Description
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O6S2 and its molecular weight is 494.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Sulfonamide Derivatives : A study highlighted the synthesis of new sulfonamide derivatives and their evaluation for cytotoxic activities and inhibition of carbonic anhydrase (CA). Compounds with methoxy and hydroxy substituents showed significant cytotoxic activities, suggesting potential for anti-tumor studies. These sulfonamides also demonstrated strong inhibition of human cytosolic isoforms hCA I and II, indicating their relevance in medicinal chemistry for developing anticancer and enzyme inhibition therapies (Gul et al., 2016).
Synthesis of Diamides Based on Tetrahydro-2H-pyran-4-carboxylic Acid : Research involving the synthesis of p-aminobenzoic acid diamides from 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride has been reported. The reactions led to various diamides, underlining the chemical versatility of pyran-based compounds for further pharmaceutical research (Agekyan & Mkryan, 2015).
Antimicrobial Activity of Arylazopyrazole Pyrimidone Compounds : A synthesis effort led to the creation of heterocyclic compounds with potential antimicrobial properties. These compounds were evaluated against various bacterial and fungal strains, showcasing the potential of sulfonamide derivatives in contributing to the development of new antimicrobial agents (Sarvaiya et al., 2019).
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6S2/c1-30-22-7-3-2-6-21(22)23(12-15-31-16-13-23)18-24-33(28,29)20-10-8-19(9-11-20)25-14-4-5-17-32(25,26)27/h2-3,6-11,24H,4-5,12-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANYNZWHRCUCJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNS(=O)(=O)C3=CC=C(C=C3)N4CCCCS4(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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